7-Nitro-3,4-diphenyl-4H-1,2,4-benzoxadiazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-3,4-diphenyl-4H-1,2,4-benzoxadiazine typically involves the reaction of hydrazonyl bromides with appropriate reagents. One common method includes the displacement of ortho-halogen atoms, where fluorine is more readily displaced than bromine. This process may also involve smooth deacetylation following ring closure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-3,4-diphenyl-4H-1,2,4-benzoxadiazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as Raney nickel.
Substitution: Strongly basic nucleophiles and electron-withdrawing groups facilitate these reactions.
Major Products:
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted benzoxadiazines with various functional groups.
Scientific Research Applications
7-Nitro-3,4-diphen
Properties
CAS No. |
61824-06-4 |
---|---|
Molecular Formula |
C19H13N3O3 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
7-nitro-3,4-diphenyl-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C19H13N3O3/c23-22(24)16-11-12-17-18(13-16)25-20-19(14-7-3-1-4-8-14)21(17)15-9-5-2-6-10-15/h1-13H |
InChI Key |
SAGQPWMHJCIRDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C(N2C4=CC=CC=C4)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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